
1-甲基-1H-吲唑-6-羧酸
描述
1-Methyl-1H-indazole-6-carboxylic acid (I6C) is a naturally occurring organic compound belonging to the indazole family. It is a white crystalline powder that is widely used in synthetic organic chemistry and biochemistry. I6C is a versatile compound that has been used in a variety of applications, ranging from drug discovery to food science. It is also a key intermediate in the synthesis of many pharmaceutical agents.
科学研究应用
生成焓研究
该化合物已被用于与吲唑生成焓相关的研究 . 这些性质是通过使用等周热量计和热重分析法对化合物进行实验测定间接获得的 . 从能量和结构上分析了羰基和乙酸基对这类化合物的影响 .
有机合成
1H-吲唑-6-羧酸甲酯是1-甲基-1H-吲唑-6-羧酸的衍生物,被用于有机合成 . 这表明母体化合物也可能在合成其他有机化合物方面具有应用价值。
制药
吲唑,包括1-甲基-1H-吲唑-6-羧酸,已被纳入药物的合成 . 它们表现出生物学特性,例如降压药、降血糖药、抗原生动物药和酪氨酸激酶抑制剂 .
抗癌和抗哮喘
吲唑已被证明具有抗癌和抗哮喘作用 . 这表明1-甲基-1H-吲唑-6-羧酸可能在开发癌症和哮喘治疗方法中具有应用价值。
退热药
吲唑已证明其作为退热药的生物活性 . 这意味着1-甲基-1H-吲唑-6-羧酸可能用于开发退烧药物。
抗病毒活性
据报道,吲唑具有重要的抗病毒活性 . 这表明1-甲基-1H-吲唑-6-羧酸可用于开发抗病毒药物。
抗菌和抗细菌活性
吲唑因其抗菌和抗细菌活性而被研究 . 这表明1-甲基-1H-吲唑-6-羧酸可能用于开发抗菌和抗细菌治疗方法。
抗精子和抗氧化特性
吲唑已证明具有抗精子和抗氧化特性 . 这表明1-甲基-1H-吲唑-6-羧酸可能用于治疗生育问题和氧化应激。
作用机制
Target of Action
1-Methyl-1H-indazole-6-carboxylic acid, like many indazole derivatives, has been found to interact with multiple receptors Indazole derivatives have been reported to show a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to bind with high affinity to their targets, leading to various biochemical changes . For instance, some indazole derivatives have been reported to inhibit cell growth, suggesting a potential interaction with cellular growth pathways .
Biochemical Pathways
Given the wide range of biological activities associated with indazole derivatives, it can be inferred that multiple biochemical pathways might be affected .
Pharmacokinetics
The solubility of a compound in water can influence its bioavailability . 1-Methyl-1H-indazole-6-carboxylic acid is reported to be soluble in water , which could potentially enhance its bioavailability.
Result of Action
Some indazole derivatives have been reported to inhibit cell growth, suggesting that they may interact with cellular growth pathways .
Action Environment
Factors such as ph and temperature can influence the solubility and stability of a compound
生化分析
Biochemical Properties
1-Methyl-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit enzyme inhibition properties, particularly against tyrosine kinase, which is involved in cell signaling pathways . Additionally, 1-Methyl-1H-indazole-6-carboxylic acid can bind to specific proteins, altering their function and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes.
Cellular Effects
The effects of 1-Methyl-1H-indazole-6-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 1-Methyl-1H-indazole-6-carboxylic acid can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-indazole-6-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly tyrosine kinase . This inhibition disrupts cell signaling pathways, leading to changes in cellular function. Additionally, 1-Methyl-1H-indazole-6-carboxylic acid can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. These binding interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Methyl-1H-indazole-6-carboxylic acid in laboratory settings are essential factors to consider. Over time, this compound may undergo chemical changes that affect its activity and efficacy. Studies have shown that 1-Methyl-1H-indazole-6-carboxylic acid remains stable under certain conditions, but prolonged exposure to light, heat, or reactive chemicals can lead to degradation . These changes can impact the compound’s long-term effects on cellular function, making it crucial to monitor its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-indazole-6-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of 1-Methyl-1H-indazole-6-carboxylic acid is vital for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
1-Methyl-1H-indazole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of biomolecules, leading to changes in metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of 1-Methyl-1H-indazole-6-carboxylic acid within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 1-Methyl-1H-indazole-6-carboxylic acid may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-indazole-6-carboxylic acid plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 1-Methyl-1H-indazole-6-carboxylic acid can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
1-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMTXRJELGPOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617714 | |
| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031417-77-2 | |
| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-1H-INDAZOLE-6-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract highlights various derivatives of 1H-indazole-6-carboxylic acid as p38 inhibitors. Can modifications at the 1-position, such as replacing the hydrogen with a methyl group (leading to 1-Methyl-1H-indazole-6-carboxylic acid), impact the compound's activity?
A1: While the abstract doesn't provide specific data on 1-Methyl-1H-indazole-6-carboxylic acid, it does emphasize the structure-activity relationship (SAR) by presenting a range of modifications at various positions of the 1H-indazole-6-carboxylic acid scaffold []. These modifications include substitutions on the benzene ring, variations in the carboxyl group, and alterations at the 1-position, such as introducing isobutyl, 2,2,2-trifluoroethyl, and methyl groups. The presence of these diverse modifications suggests that the 1-position, including the potential presence of a methyl group, likely plays a role in influencing the interaction with p38 and, consequently, the inhibitory activity. Further investigation would be needed to ascertain the specific impact of a methyl group at the 1-position on p38 inhibition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


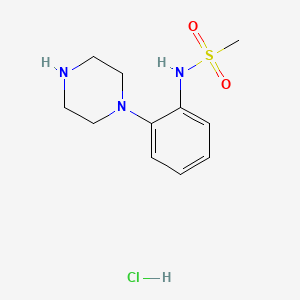

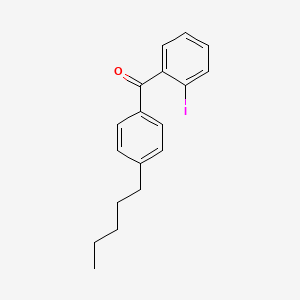
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

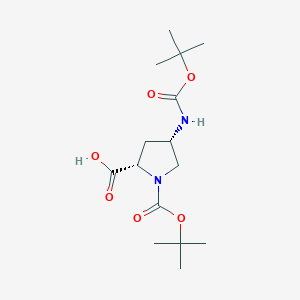
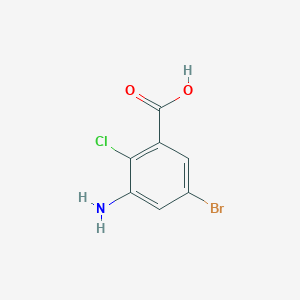

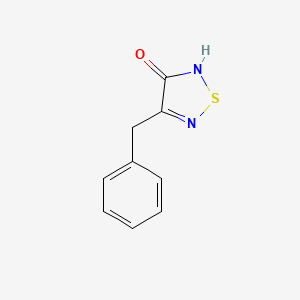


![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
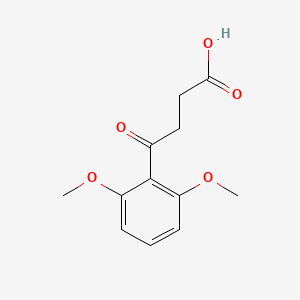
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
